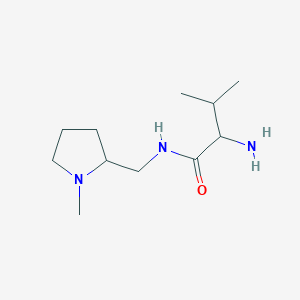![molecular formula C16H24N2O7 B14786451 3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate;hydrate](/img/structure/B14786451.png)
3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate typically involves the glucuronidation of nicotine. This process can be carried out using glucuronic acid or its derivatives in the presence of specific enzymes or catalysts. The reaction conditions often include controlled pH, temperature, and the presence of cofactors to facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms to produce the necessary enzymes for glucuronidation. These microorganisms can be cultured in bioreactors under optimized conditions to maximize yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridine ring or the carboxylate group, resulting in reduced forms of the compound.
Substitution: Substitution reactions can take place at the hydroxyl groups or the pyridine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and the metabolism of nicotine.
Biology: Investigated for its role in the metabolic pathways of nicotine and its impact on biological systems.
Medicine: Explored for its potential therapeutic applications in nicotine addiction and related disorders.
Industry: Utilized in the development of analytical methods for detecting and quantifying nicotine metabolites in biological samples.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with enzymes involved in the metabolism of nicotine. It is formed by the conjugation of nicotine with glucuronic acid, a process catalyzed by the enzyme UDP-glucuronosyltransferase. This conjugation increases the water solubility of nicotine, facilitating its excretion from the body. The molecular targets and pathways involved include the liver enzymes responsible for detoxification and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotine: The parent compound from which 3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate is derived.
Nicotine N-oxide: Another metabolite of nicotine, formed through oxidation.
Cotinine: A major metabolite of nicotine, used as a biomarker for nicotine exposure.
Uniqueness
3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate is unique due to its glucuronidation, which significantly alters its chemical properties compared to other nicotine metabolites. This modification enhances its water solubility and facilitates its excretion, making it a crucial compound in the study of nicotine metabolism and detoxification processes.
Eigenschaften
Molekularformel |
C16H24N2O7 |
|---|---|
Molekulargewicht |
356.37 g/mol |
IUPAC-Name |
3,4,5-trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate;hydrate |
InChI |
InChI=1S/C16H22N2O6.H2O/c1-17-6-3-5-10(17)9-4-2-7-18(8-9)15-13(21)11(19)12(20)14(24-15)16(22)23;/h2,4,7-8,10-15,19-21H,3,5-6H2,1H3;1H2 |
InChI-Schlüssel |
KYVRXVCNTUAXMG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


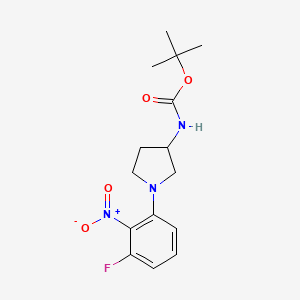
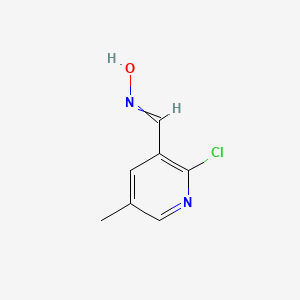
![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B14786379.png)
![N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14786386.png)
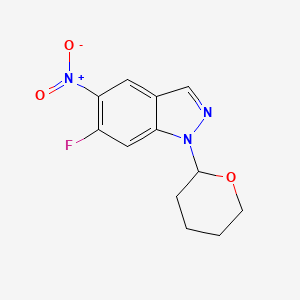
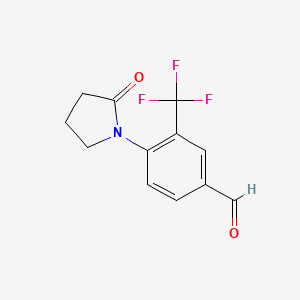
![4,5-Anhydro-1,2-dideoxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-C-methyl-1-phenyl-L-threo-3-pentulose](/img/structure/B14786406.png)
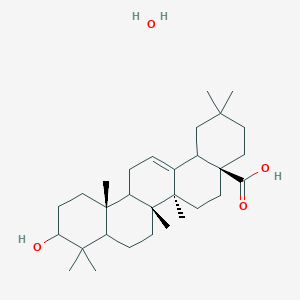

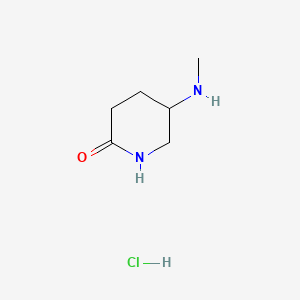
![1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B14786435.png)
![8-Iodo-2-methyl-6-trifluoromethyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14786441.png)
![Pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaene-2-sulfonic acid hydrate](/img/structure/B14786448.png)
